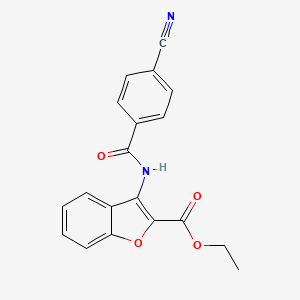

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 4-cyanobenzamido substituent at the 3-position and an ethyl ester group at the 2-position of the benzofuran core. The benzofuran scaffold is widely explored in medicinal chemistry due to its structural rigidity, aromaticity, and ability to interact with biological targets via π-π stacking and hydrogen bonding . This compound’s synthesis likely involves coupling 4-cyanobenzoyl chloride with an aminobenzofuran intermediate derived from ethyl benzofuran-2-carboxylate, a common precursor in benzofuran chemistry .

Properties

IUPAC Name |

ethyl 3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-2-24-19(23)17-16(14-5-3-4-6-15(14)25-17)21-18(22)13-9-7-12(11-20)8-10-13/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFVNGHBHKEARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran ring can be constructed through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Cyanobenzamido Group: This step involves the reaction of the benzofuran intermediate with 4-cyanobenzoic acid or its derivatives under suitable conditions to form the amide bond.

Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction typically uses NaOH in ethanol/water (3:1 v/v) at reflux (80°C, 4–6 h), achieving >95% conversion .

Example:

Nitrile Functionalization

The 4-cyano substituent participates in:

-

Reduction: Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitrile to a primary amine .

-

Cyclization: In DMF with K₂CO₃ (100°C, 12 h), intramolecular cyclization forms a quinazolinone derivative .

Benzofuran Ring Reactivity

Electrophilic aromatic substitution occurs at the C5 position of the benzofuran core, directed by the electron-donating ester and amide groups .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitrobenzofuran derivative | 78% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt, 1 h | 5-Bromobenzofuran derivative | 85% |

Cross-Coupling Reactions

The benzofuran scaffold participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl boronic acids | 72–89% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Terminal alkynes | 68% |

Radical-Mediated Transformations

The amide N–H bond (BDFE ≈ 97 kcal/mol) undergoes proton-coupled electron transfer (PCET) activation using Ir(III) photocatalysts ([Ir-7]PF₆, E₁/₂ = +1.32 V vs SCE) :

Example: 5-exo-trig cyclization with alkenes forms tricyclic lactams (Φ = 5.8% quantum yield) .

Key Data Table: Comparative Reactivity of Functional Groups

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate has garnered attention for its potential therapeutic effects. The benzofuran core is known to exhibit a range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties. Compounds containing this moiety have been investigated for their interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been explored, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, making it a candidate for further research in inflammatory diseases .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities.

Synthesis of Complex Molecules

This compound can be utilized in multi-step synthetic routes to create more complex structures. For example, it can undergo transformations such as nucleophilic substitutions or cyclization reactions to yield novel benzofuran derivatives .

Development of Drug Candidates

The synthesis of this compound can be part of combinatorial chemistry strategies aimed at generating libraries of compounds for high-throughput screening against various biological targets .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including those related to this compound, for their anticancer properties. The results indicated that several derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis being confirmed through flow cytometry assays .

Case Study: Anti-inflammatory Effects

Research conducted on benzofuran derivatives demonstrated their ability to modulate inflammatory pathways by inhibiting NF-kB activation and reducing the production of inflammatory mediators such as TNF-alpha and IL-6. These findings suggest that this compound could be further investigated as a therapeutic agent for treating chronic inflammatory conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyanobenzamido group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function . The benzofuran ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 3-Position

The 3-position of the benzofuran ring is critical for modulating biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups: The 4-cyanobenzamido group in the target compound contrasts with electron-donating groups like piperidinyloxy or bulky tert-butoxycarbonylamino . This difference may enhance electrophilic interactions in enzymatic binding pockets.

- Bulk and Solubility : Piperazine and nitroimidazole substituents (e.g., compound 21 in ) introduce bulk and polarizable nitrogen atoms, improving solubility and enabling interactions with viral or tumor targets.

- Hydrazide Derivatives : Arylidene carbohydrazide analogs (e.g., ) exhibit α-glucosidase inhibition, suggesting that the target compound’s amide group could similarly target metabolic enzymes.

Substituent Variations at the 2-Position

The ethyl ester group at the 2-position is a common feature in many analogs. However, hydrolysis of this ester to a carboxylic acid (as in ) significantly alters pharmacological properties:

| Compound Type | 2-Position Group | Impact on Activity |

|---|---|---|

| Ethyl ester (target compound) | –COOEt | Enhances cell permeability via lipophilicity |

| Carboxylic acid derivatives | –COOH | Increases polarity, improves enzyme binding via ionization |

Stability and Reactivity Considerations

- Hydrolysis Susceptibility: The ethyl ester group is prone to hydrolysis in physiological conditions, which could be mitigated by steric hindrance from the 4-cyanobenzamido group .

- Electrochemical Behavior : Analogous compounds (e.g., ) undergo oxygen-dependent cyclization, suggesting that the target compound’s reactivity may be influenced by redox environments.

Biological Activity

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate amines and carboxylic acids. The following general reaction scheme illustrates the synthesis:

- Starting Materials : Ethyl benzofuran-2-carboxylate and 4-cyanobenzoyl chloride.

- Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane (DCM) under basic conditions (e.g., triethylamine) to facilitate the formation of the amide bond.

- Purification : The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values that indicate their effectiveness.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15.5 - 62 | Highly Active |

| Other analogs | 125 - 250 | Moderately Active |

| Control drug | 500 | Poorly Active |

These results suggest that this compound is highly effective against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

Inhibitory Activity Against Enzymes

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, an enzyme relevant to diabetes management. In vitro assays indicated that the compound exhibited competitive inhibition with an IC50 value significantly lower than that of standard drugs like acarbose.

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| α-glucosidase | 40.6 - 164.3 | More active than acarbose (IC50 = 750 µM) |

This suggests that this compound may provide effective management of postprandial blood glucose levels .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins such as SARS-CoV-2 main protease and spike glycoprotein. The binding affinities indicated strong interactions, which support its potential as an antiviral agent.

Binding Affinities

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| SARS-CoV-2 Main Protease | -7.62 |

| Spike Glycoprotein | -6.85 |

These results highlight the compound's potential in inhibiting viral replication and warrant further investigation into its therapeutic applications against viral infections .

ADMET Properties

The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Key findings include:

- Blood-Brain Barrier Penetration : The compound demonstrated favorable permeability across the blood-brain barrier, suggesting potential central nervous system activity.

- Plasma Protein Binding : High plasma protein binding was observed, indicating a prolonged half-life in circulation.

These properties enhance the compound's viability as a therapeutic agent .

Case Studies

Several case studies have documented the biological activity of similar compounds derived from benzofuran structures, reinforcing the significance of this class in medicinal chemistry. For instance, compounds exhibiting α-glucosidase inhibition have been linked to improved glycemic control in diabetic models.

Q & A

Q. Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Purify intermediates via recrystallization or column chromatography to minimize side products .

How can researchers confirm the structural integrity of this compound?

Q. Basic

- Spectroscopic Methods :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight .

Q. Advanced :

- X-ray Crystallography : Use SHELX software for crystal structure determination, particularly for resolving steric effects from the 4-cyanobenzamido group .

What methodological approaches are recommended for evaluating the compound’s biological activity?

Q. Basic

- In vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., melanoma, breast cancer) at 10–100 µM concentrations .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Antimicrobial : Disk diffusion against E. coli and S. aureus .

Q. Advanced :

- Mechanistic Studies :

- Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or COX-2 .

- Flow cytometry to assess apoptosis induction in treated cancer cells .

How should researchers address contradictory data in biological activity studies?

Q. Advanced

- Data Triangulation :

- Compare results across multiple assays (e.g., IC₅₀ values from enzymatic vs. cell-based assays) .

- Validate target engagement using siRNA knockdown or CRISPR-edited cell lines .

- Structural-Activity Analysis :

- Synthesize analogs (e.g., replacing 4-cyanobenzamido with 4-fluorobenzamido) to isolate critical functional groups .

What is the hypothesized mechanism of action for this compound in anticancer applications?

Q. Advanced

- Key Pathways :

- Inhibition of pro-survival kinases (e.g., AKT or ERK) via competitive binding to ATP pockets .

- Induction of mitochondrial apoptosis, evidenced by cytochrome c release and caspase-3 activation .

- Supporting Data :

- Table: Comparative IC₅₀ values for similar benzofuran derivatives :

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Pathway |

|---|---|---|---|

| Ethyl 3-(4-cyanobenzamido) | Melanoma A375 | 12.3 | AKT/ERK inhibition |

| Ethyl 3-(2-iodobenzamido) | MCF-7 | 25.7 | COX-2 inhibition |

How does the 4-cyanobenzamido group influence the compound’s stability and solubility?

Q. Basic

- Stability : The nitrile group enhances metabolic stability but may hydrolyze under strong acidic/basic conditions .

- Solubility : Moderate solubility in DMSO (>10 mM) and ethanol; poor aqueous solubility necessitates formulation with surfactants .

Q. Advanced :

- Degradation Studies :

- Monitor stability via HPLC under physiological pH (7.4) and accelerated conditions (40°C/75% RH) .

What are the best practices for comparing this compound with structurally similar benzofuran derivatives?

Q. Advanced

- Structural Modifications :

- Replace the 4-cyanobenzamido group with sulfonamide or nitro groups to assess SAR .

- Activity Profiling :

- Use panel screening against diverse targets (e.g., kinases, GPCRs) to identify selectivity .

How can this compound be integrated into drug discovery pipelines?

Q. Advanced

- Lead Optimization :

- Improve bioavailability via prodrug strategies (e.g., ester-to-acid conversion) .

- Conduct PK/PD studies in rodent models to assess absorption and half-life .

- Toxicity Screening :

- Ames test for mutagenicity and hERG assay for cardiac safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.